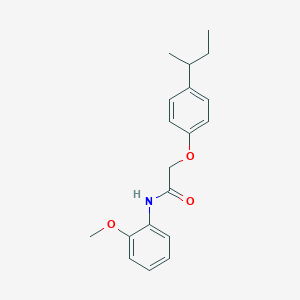![molecular formula C23H19N5O4S B251587 N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251587.png)
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBBC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its ability to absorb light and transfer energy to surrounding molecules, leading to the production of reactive oxygen species. These reactive species can induce oxidative damage to cellular components, ultimately leading to cell death. Additionally, N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. It has been shown to accumulate in cancer cells, allowing for selective targeting and destruction of cancer cells through photodynamic therapy. Additionally, N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit anti-inflammatory and anti-oxidant properties, which can have potential applications in the treatment of various diseases.
実験室実験の利点と制限
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its strong absorption and emission properties, low toxicity, and high biocompatibility. However, its synthesis method can be complex and time-consuming, and its stability and solubility can be affected by various factors such as pH and temperature.
将来の方向性
There are several future directions for the study of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including its application in the development of new imaging and therapeutic agents, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to optimize the synthesis method of N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide and improve its stability and solubility in various environments.
合成法
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step reaction process involving the condensation of 4-methoxybenzylamine with 2-aminothiophenol, followed by cyclization with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The final step involves the coupling of the resulting intermediate with 2-(4-methoxyphenyl)-2H-benzotriazole-5-thiol to form N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
科学的研究の応用
N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential applications in various fields, including photodynamic therapy, fluorescence imaging, and drug delivery. It has been shown to exhibit strong absorption and emission properties in the visible and near-infrared regions, making it a promising candidate for fluorescence imaging. Additionally, N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used as a photosensitizer in photodynamic therapy, where it is activated by light to produce reactive oxygen species that can induce cell death in cancer cells. N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been incorporated into nanoparticles for drug delivery, where it can improve drug solubility and bioavailability.
特性
分子式 |
C23H19N5O4S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC名 |
N-[[2-(4-methoxyphenyl)benzotriazol-5-yl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H19N5O4S/c1-30-17-6-4-16(5-7-17)28-26-18-8-3-15(13-19(18)27-28)24-23(33)25-22(29)14-2-9-20-21(12-14)32-11-10-31-20/h2-9,12-13H,10-11H2,1H3,(H2,24,25,29,33) |
InChIキー |
MMKHNMXEUHUDBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
正規SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B251519.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251525.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![2-({[(3,5-dimethylphenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B251527.png)